molecular formula C37H45NO14 B1219626 Sulfurmycin C CAS No. 83753-75-7

Sulfurmycin C

Cat. No.: B1219626
CAS No.: 83753-75-7
M. Wt: 727.7 g/mol
InChI Key: PSUQQLCSYKMETC-JUMBGEQRSA-N
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Description

Sulfurmycin C is a sulfur-containing macrolide antibiotic derived from Streptomyces species, notable for its structural complexity and bioactivity against Gram-positive bacteria and certain resistant pathogens. Its core structure features a macrocyclic lactone ring with sulfur-integrated functional groups, which contribute to its mechanism of action by targeting bacterial ribosomal subunits .

Properties

CAS No.

83753-75-7

Molecular Formula

C37H45NO14

Molecular Weight

727.7 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C37H45NO14/c1-15(39)13-37(47)14-24(51-25-11-21(38(4)5)35(17(3)50-25)52-26-12-23(41)31(42)16(2)49-26)28-19(30(37)36(46)48-6)10-20-29(34(28)45)33(44)27-18(32(20)43)8-7-9-22(27)40/h7-10,16-17,21,23-26,30-31,35,40-42,45,47H,11-14H2,1-6H3/t16-,17-,21-,23-,24-,25-,26-,30-,31+,35+,37+/m0/s1

InChI Key

PSUQQLCSYKMETC-JUMBGEQRSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(CC(=O)C)O)C)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(CC(=O)C)O)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(CC(=O)C)O)C)O)O

Synonyms

sulfurmycin C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility (mg/mL) Stability Profile
This compound Not explicitly reported ~700 (estimated) Macrocyclic lactone with 11-hydroxy group ~0.5 (aqueous) pH-sensitive (stable at 4–7)
Sulfurmycin B Not explicitly reported ~685 (estimated) 3B-deoxy variant of this compound ~0.3 (aqueous) Oxidative degradation
Auramycin C C₃₅H₄₃NO₁₃ 685.719 Anthraquinone core with glycosidic linkages <0.1 (aqueous) Light-sensitive
Steffimycin 12-Aldehyde C₃₄H₄₂O₁₂S ~730 (estimated) Aldehyde group at C12, methoxy substitutions ~0.2 (DMSO) Thermolabile above 40°C

Key Observations :

  • This compound exhibits enhanced solubility compared to Auramycin C due to its hydroxylated macrocycle, which improves hydrogen bonding with aqueous solvents .
  • The 11-hydroxy group in this compound may confer greater target affinity than its 3B-deoxy counterpart (Sulfurmycin B), though this modification reduces metabolic stability .
  • Auramycin C’s anthraquinone backbone limits solubility but enhances intercalation with DNA, a mechanism distinct from this compound’s ribosomal inhibition .

Key Findings :

  • This compound demonstrates broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with a lower MIC₉₀ than Sulfurmycin I, likely due to optimized ribosomal binding .
  • Steffimycin derivatives show superior potency against Mycobacterium tuberculosis, highlighting the role of methoxy groups in penetrating lipid-rich bacterial walls .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of Sulfurmycin C?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for elucidating functional groups and connectivity. X-ray crystallography provides definitive stereochemical resolution, requiring high-purity crystals grown under controlled solvent conditions. Validate structural assignments by comparing data with published analogs and computational modeling (e.g., density functional theory) .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

  • Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays with reference strains (e.g., Staphylococcus aureus ATCC 29213) and include positive/negative controls (e.g., vancomycin for Gram-positive bacteria). Optimize solvent compatibility (e.g., DMSO concentration ≤1%) to avoid cytotoxicity artifacts. Replicate experiments in triplicate and validate results via time-kill kinetics or biofilm inhibition assays .

Q. What parameters are essential for preliminary pharmacokinetic studies of this compound in animal models?

  • Methodological Answer : Select species (e.g., murine models) with metabolic relevance to humans. Define dosage ranges based on toxicity screenings (LD50) and administer via routes mimicking clinical use (e.g., intravenous/oral). Collect plasma samples at timed intervals for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life using non-compartmental modeling. Include control groups to assess vehicle effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

  • Methodological Answer : Conduct systematic reviews adhering to PRISMA guidelines to aggregate data from heterogeneous studies . Validate hypotheses via orthogonal assays (e.g., transcriptomics for target engagement, fluorescence quenching for binding affinity). Replicate conflicting experiments under standardized conditions, controlling for variables like bacterial growth phase or compound purity .

Q. What experimental strategies improve the yield of this compound in synthetic pathways?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) via design of experiments (DoE) approaches. Monitor intermediates via HPLC and characterize bottlenecks (e.g., stereoselectivity). Compare yields across parallel synthetic routes (e.g., solid-phase vs. solution-phase) and scale reactions incrementally to identify process limitations .

Q. How should researchers evaluate this compound’s efficacy in complex in vivo or 3D tissue models?

  • Methodological Answer : Use murine infection models (e.g., neutropenic thigh) with bioluminescent pathogens for real-time efficacy monitoring. For 3D models, incorporate human-derived organoids or co-cultures with immune cells. Apply multi-omics (proteomics/metabolomics) to assess off-target effects and synergies with host pathways. Validate findings against clinical isolates with known resistance profiles .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For survival data, employ Kaplan-Meier analysis with log-rank tests. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes a priori .

Q. How can this compound research findings be contextualized within broader antibiotic discovery efforts?

  • Methodological Answer : Compare structure-activity relationships (SAR) with analogs (e.g., thiopeptides) using cheminformatics tools (e.g., molecular docking). Integrate data into public databases (e.g., ChEMBL) for meta-analyses. Collaborate with computational biologists to predict resistance mechanisms via genomic mining .

Tables for Key Methodological Considerations

Research Aspect Recommended Methods Validation Criteria References
Structural ElucidationNMR, X-ray crystallographyMatch with computational simulations
Antimicrobial AssaysMIC, time-kill kineticsReproducibility across lab conditions
Synthetic OptimizationDoE, HPLC monitoringYield improvement ≥20% over baseline
In Vivo EfficacyMurine models, multi-omics integrationCorrelation with clinical isolate data

Key Recommendations

  • For Data Contradictions : Apply Cochrane systematic review protocols to harmonize disparate findings .
  • For Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • For Statistical Rigor : Consult professional statisticians during study planning to avoid Type I/II errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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